molecular formula C22H21N3O3 B12402945 Tubulin inhibitor 24

Tubulin inhibitor 24

Cat. No.: B12402945
M. Wt: 375.4 g/mol
InChI Key: JSNTVTRKXKWPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 24 is a compound that disrupts the dynamics of tubulin, a protein that forms microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to prevent cell division and induce cell death in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 24 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the compound. Common methods include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functional groups, such as halides or ethers .

Scientific Research Applications

Tubulin inhibitor 24 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the dynamics of tubulin and microtubules, as well as to develop new synthetic methods and reaction mechanisms.

    Biology: Employed to investigate the role of microtubules in cellular processes, such as cell division, intracellular transport, and signal transduction.

    Medicine: Utilized in cancer chemotherapy to prevent cell division and induce cell death in tumor cells. It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders and parasitic infections.

    Industry: Applied in the development of new drugs and therapeutic agents, as well as in the production of high-value chemicals and materials

Mechanism of Action

Tubulin inhibitor 24 exerts its effects by binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the colchicine binding site on tubulin, which is a well-known site for tubulin inhibitors. By binding to this site, this compound prevents the addition of tubulin dimers to the growing microtubule, thereby inhibiting microtubule formation and function .

Comparison with Similar Compounds

Tubulin inhibitor 24 can be compared with other similar compounds, such as:

    Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound. Colchicine is used to treat gout and familial Mediterranean fever, but it has limitations due to its toxicity.

    Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin. Paclitaxel is widely used in cancer chemotherapy but can cause side effects such as neuropathy.

    Vinblastine: A tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization. .

This compound is unique in its specific binding to the colchicine site and its potential for reduced toxicity compared to other tubulin inhibitors. This makes it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-21-23-10-9-18(25(21)24-17)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-13H,1-4H3

InChI Key

JSNTVTRKXKWPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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